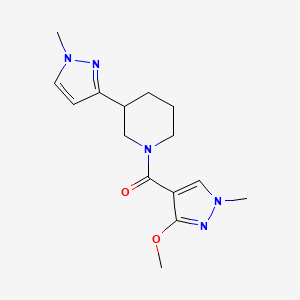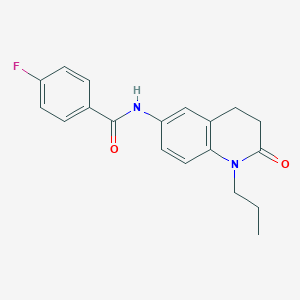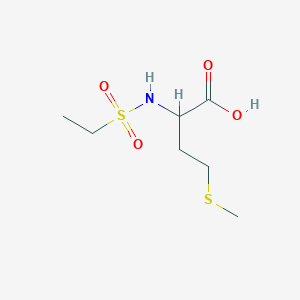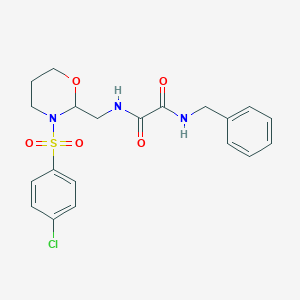
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex pyrazole and piperidine derivatives, akin to the compound , often involves multi-step chemical processes. For instance, Kumar et al. (2004) described the synthesis of a structurally related compound where the precursor was synthesized in five steps with an overall yield of 30%. The final product selectively labeled CB(1) receptors, demonstrating the compound's specificity and potential utility in receptor imaging using PET techniques (Kumar et al., 2004).
Molecular Structure Analysis
Molecular structure analysis involves determining the compound's spatial arrangement and its electronic properties. Halim and Ibrahim (2022) conducted a comprehensive analysis, including spectral data and quantum studies, on a novel compound, showcasing the methodological approach towards understanding such complex molecules' molecular structures (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be intricate due to their complex structures. Shim et al. (2002) explored the molecular interaction of a pyrazole derivative with the CB1 cannabinoid receptor, providing insights into the compound's chemical behavior and interaction with biological targets (Shim et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play a critical role in the compound's application and handling. Bawa et al. (2010) synthesized a related compound and characterized its crystalline structure, providing a foundation for understanding similar compounds' physical properties (Bawa et al., 2010).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and interaction with other molecules, are crucial for the compound's potential applications. Prasad et al. (2018) synthesized a compound with a piperidin and morpholino structure, evaluating its antiproliferative activity and providing insights into its chemical properties through structure analysis and Hirshfeld surface analysis (Prasad et al., 2018).
Scientific Research Applications
Molecular Interaction Studies
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. This compound has been studied for its interaction with the CB1 receptor, revealing insights into the molecular dynamics and pharmacophore models of cannabinoid receptor ligands. These findings contribute to understanding how structural modifications of this compound affect its receptor binding and activity, which is essential for the development of new therapeutic agents targeting the cannabinoid system (Shim et al., 2002).
Antimicrobial Activity Research
A series of compounds with a core structure related to the query chemical have been synthesized and tested for antimicrobial activity. These studies have shown that certain derivatives exhibit significant antimicrobial properties against various pathogens, suggesting potential for the development of new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant microbial strains (Kumar et al., 2012).
Corrosion Inhibition
Research into the corrosion inhibition properties of pyrazole derivatives on mild steel in hydrochloric acid solution has identified compounds including those structurally related to the query chemical as effective corrosion inhibitors. This application is crucial in industrial processes and maintenance, offering a chemical means to protect metals against corrosion, thereby extending their lifespan and reducing maintenance costs (Yadav et al., 2015).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel bis-α,β-unsaturated ketones and related derivatives, including those with a structure similar to the query compound, have been explored for their antitumor properties. This research is part of the broader effort to identify new therapeutic agents for cancer treatment, highlighting the potential of such compounds in inhibiting tumor growth (Altalbawy, 2013).
properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-18-8-6-13(16-18)11-5-4-7-20(9-11)15(21)12-10-19(2)17-14(12)22-3/h6,8,10-11H,4-5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIZKGIAUALLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(3-methyl-4-phenylphenyl)methyl]acetamide](/img/structure/B2493433.png)
![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2493436.png)

![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)
![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)
![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)

![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)

